Rigosertib sodium - 1225497-78-8

Rigosertib sodium

Catalog Number: EVT-280685
CAS Number: 1225497-78-8
Molecular Formula: C21H24NNaO8S
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rigosertib sodium, also known as ON 01910.Na, is a novel small molecule with significant potential in the treatment of various malignancies, particularly myelodysplastic syndromes (MDS) and solid tumors. As a dual inhibitor, it targets key signaling pathways, namely the phosphoinositide 3-kinase (PI3K) and polo-like kinase 1 (Plk1) pathways, which are crucial in the regulation of the cell cycle and tumor progression234. The compound has been evaluated in several clinical trials, demonstrating promising efficacy and a manageable safety profile12348.

Synthesis Analysis

While the provided abstracts do not delve into the specific details of Rigosertib sodium synthesis, one study mentions the use of cholestyramine, a strong anion exchange resin, to form a complex with the drug. This complex aims to improve the stability and dissolution of Rigosertib sodium in acidic conditions. [] The study also explores the impact of polyethylene glycol on drug release from the drug-resin complex, suggesting its role in enhancing dissolution by improving drug solubility in acidic mediums. []

Molecular Structure Analysis

Although the provided abstracts do not present a detailed molecular structure analysis of Rigosertib sodium, one study provides the full chemical name: sodium (E)-2-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)phenylamino)acetate. [] This information can be used to deduce the molecule's structure.

Mechanism of Action

Rigosertib exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in neoplastic cells. It disrupts the PI3K/Akt pathway, leading to the suppression of cell proliferation and the induction of apoptosis3. Additionally, rigosertib causes DNA damage-induced G2/M arrest by promoting the phosphorylation of histone H2AX, which is a marker of DNA damage3. It also perturbs spindle assembly and deregulates mitotic patterns, contributing to its anti-proliferative effects3. Interestingly, rigosertib does not bind to tubulin directly; instead, a contaminant impurity in some commercially sourced rigosertib was found to be the tubulin binding agent5.

Applications in Various Fields

Myelodysplastic Syndromes (MDS)

Rigosertib has shown encouraging results in treating lower risk MDS patients, with a significant proportion achieving transfusion independence1. It is well tolerated, with manageable urinary toxicity being the most common side effect1. The drug's activity in MDS is also linked to its ability to modulate genomic methylation profiles, suggesting a potential for patient pre-selection based on these biomarkers1. In higher risk MDS, rigosertib has been reported to induce apoptosis and inhibit proliferation of CD34+ cells from MDS patients, with minimal effects on normal cells4. It selectively ameliorates multiple dysregulated signaling pathways, including the Akt-PI3K and Wnt pathways, and activates the SAPK/JNK and P53 pathways in high-grade MDS4.

Solid Tumors

In advanced solid malignancies, rigosertib has demonstrated antitumor activity, particularly in head and neck squamous cell carcinomas (SCCs), with one complete response and one partial response observed26. The recommended phase II dose for oral rigosertib is 560 mg twice daily, with urinary toxicity being the dose-limiting factor2. Molecular biomarkers such as PI3K pathway activation, inactivated p53, and alterations in the Wnt/β-catenin pathway have been suggested as potential indicators of response2.

Colitis-Associated Intestinal Fibrosis and Inflammation

Rigosertib has also been explored for its anti-inflammatory and anti-fibrotic effects in a colitis mouse model. It was found to protect against colitis-associated intestinal fibrosis and inflammation by regulating the PI3K/AKT and NF-κB signaling pathways7.

Radiosensitization

In cervical carcinoma, rigosertib has been compared to cisplatin as a radiosensitizer and was found to be more effective in vitro and in vivo, causing a longer tumor growth delay and inducing a higher degree of DNA damage9.

Colorectal Cancer

Rigosertib has been studied for its anti-tumor responses in colorectal cancer (CRC), where it inhibits the Ras signaling pathway. It was found to be more effective in dedifferentiated CRC cell types and in cells with mutations in KRAS or its downstream effectors. Rigosertib also inhibited angiogenesis and metastatic behavior in CRC cells10.

(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77)

  • Compound Description: (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) is a novel (E)-styrylsulfonyl methylpyridine that has demonstrated improved oral bioavailability compared to Rigosertib sodium []. It displays potent growth inhibitory activity in vitro, demonstrating 3- to 10-fold greater potency against tumor cell lines compared with normal cells [].
  • Relevance: Like Rigosertib sodium, TL-77 belongs to the styryl benzylsulfone class of compounds and shares the core (E)-styrylsulfonyl structural motif []. Both compounds also exhibit anti-cancer activity by promoting mitotic arrest and apoptosis in tumor cells [].

ON01500

  • Compound Description: ON01500 is a degradation product of Rigosertib sodium [, ]. It is a potent inhibitor of tubulin polymerization [].
  • Relevance: ON01500 is structurally related to Rigosertib sodium as it is a degradation product of the parent compound [, ]. This implies structural similarities between the two molecules, although the exact chemical structure of ON01500 is not specified in the provided abstracts.

BI2536

  • Compound Description: BI2536 is an unrelated ATP-competitive pan-Polo-like kinase (PLK) inhibitor [].
  • Relevance: While not structurally similar, BI2536 is considered related to Rigosertib sodium because both compounds can induce a senescence-like phenotype in cells, and both have been implicated in affecting the viability of TUBBL240F-expressing cells []. This suggests that both Rigosertib sodium and BI2536 might share similar mechanisms of action, although the initial targets may be different.

Properties

CAS Number

1225497-78-8

Product Name

Rigosertib sodium

IUPAC Name

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate

Molecular Formula

C21H24NNaO8S

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;

InChI Key

VLQLUZFVFXYXQE-USRGLUTNSA-M

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]

Synonyms

(N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetic acid
N-(2-Methoxy-5-((((E)-2-(2,4,6-trimethoxyphenyl)vinyl)sulfonyl)methyl)phenyl)glycine
ON 01910
ON 01910.Na
ON-01910
ON01910
rigosertib
rigosertib sodium
sodium (N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetate

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.